Cas no 1891344-36-7 (O-2-(oxan-3-yl)propan-2-ylhydroxylamine)

O-2-(oxan-3-yl)propan-2-ylhydroxylamine 化学的及び物理的性質
名前と識別子
-
- O-2-(oxan-3-yl)propan-2-ylhydroxylamine
- 1891344-36-7
- O-[2-(oxan-3-yl)propan-2-yl]hydroxylamine
- EN300-1784118
-
- インチ: 1S/C8H17NO2/c1-8(2,11-9)7-4-3-5-10-6-7/h7H,3-6,9H2,1-2H3
- InChIKey: VUNIJFIFMQQUAV-UHFFFAOYSA-N
- ほほえんだ: O1CCCC(C1)C(C)(C)ON
計算された属性
- せいみつぶんしりょう: 159.125928785g/mol
- どういたいしつりょう: 159.125928785g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 125
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 44.5Ų
O-2-(oxan-3-yl)propan-2-ylhydroxylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1784118-0.05g |
O-[2-(oxan-3-yl)propan-2-yl]hydroxylamine |
1891344-36-7 | 0.05g |
$983.0 | 2023-09-19 | ||
Enamine | EN300-1784118-0.1g |
O-[2-(oxan-3-yl)propan-2-yl]hydroxylamine |
1891344-36-7 | 0.1g |
$1031.0 | 2023-09-19 | ||
Enamine | EN300-1784118-2.5g |
O-[2-(oxan-3-yl)propan-2-yl]hydroxylamine |
1891344-36-7 | 2.5g |
$2295.0 | 2023-09-19 | ||
Enamine | EN300-1784118-10g |
O-[2-(oxan-3-yl)propan-2-yl]hydroxylamine |
1891344-36-7 | 10g |
$5037.0 | 2023-09-19 | ||
Enamine | EN300-1784118-1g |
O-[2-(oxan-3-yl)propan-2-yl]hydroxylamine |
1891344-36-7 | 1g |
$1172.0 | 2023-09-19 | ||
Enamine | EN300-1784118-0.25g |
O-[2-(oxan-3-yl)propan-2-yl]hydroxylamine |
1891344-36-7 | 0.25g |
$1078.0 | 2023-09-19 | ||
Enamine | EN300-1784118-0.5g |
O-[2-(oxan-3-yl)propan-2-yl]hydroxylamine |
1891344-36-7 | 0.5g |
$1124.0 | 2023-09-19 | ||
Enamine | EN300-1784118-10.0g |
O-[2-(oxan-3-yl)propan-2-yl]hydroxylamine |
1891344-36-7 | 10g |
$5037.0 | 2023-05-23 | ||
Enamine | EN300-1784118-1.0g |
O-[2-(oxan-3-yl)propan-2-yl]hydroxylamine |
1891344-36-7 | 1g |
$1172.0 | 2023-05-23 | ||
Enamine | EN300-1784118-5.0g |
O-[2-(oxan-3-yl)propan-2-yl]hydroxylamine |
1891344-36-7 | 5g |
$3396.0 | 2023-05-23 |
O-2-(oxan-3-yl)propan-2-ylhydroxylamine 関連文献
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
Shuang Liu Dalton Trans., 2017,46, 14509-14518
O-2-(oxan-3-yl)propan-2-ylhydroxylamineに関する追加情報
Introduction to O-2-(oxan-3-yl)propan-2-ylhydroxylamine (CAS No. 1891344-36-7)
O-2-(oxan-3-yl)propan-2-ylhydroxylamine, identified by the Chemical Abstracts Service Number (CAS No.) 1891344-36-7, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a hydroxylamine functional group linked to a propyl chain that is further substituted with an oxygen-containing heterocycle (specifically an oxane ring), exhibits unique structural and chemical properties that make it a valuable intermediate in the development of novel therapeutic agents.
The structure of O-2-(oxan-3-yl)propan-2-ylhydroxylamine is characterized by its oxygen-rich framework, which contributes to its reactivity and potential biological activity. The oxane ring, a three-membered ether moiety, introduces steric and electronic influences that can modulate the compound's interactions with biological targets. The presence of the hydroxylamine group (-NH-OH) further enhances its potential as a synthetic building block, allowing for further derivatization through nucleophilic substitution, condensation reactions, or metal-catalyzed transformations.
In recent years, there has been growing interest in the development of hydroxylamine derivatives as pharmacophores due to their ability to engage with various biological pathways. O-2-(oxan-3-yl)propan-2-ylhydroxylamine is no exception, and its unique structural features have positioned it as a candidate for exploring new drug candidates. The compound's ability to serve as a versatile intermediate has been leveraged in several synthetic strategies aimed at creating molecules with enhanced binding affinity and selectivity.
One of the most compelling aspects of O-2-(oxan-3-yl)propan-2-ylhydroxylamine is its potential application in the synthesis of kinase inhibitors, which are critical in the treatment of various cancers and inflammatory diseases. The hydroxylamine group is known to interact with the hinge region of kinases, a key pocket involved in substrate binding. By incorporating this moiety into a larger molecular framework, researchers can design compounds that disrupt kinase activity while minimizing off-target effects.
Recent studies have highlighted the importance of oxygen-containing heterocycles in medicinal chemistry, particularly their role in enhancing metabolic stability and bioavailability. The oxane ring in O-2-(oxan-3-yl)propan-2-ylhydroxylamine contributes to these properties by providing a rigid yet flexible scaffold that can be optimized for pharmacokinetic profiles. This has led to several investigations into its derivatives, which have shown promise in preclinical models for conditions such as diabetes, neurodegenerative disorders, and infectious diseases.
The synthetic route to O-2-(oxan-3-yl)propan-2-ylhydroxylamine involves multi-step organic transformations that highlight the compound's synthetic utility. Key steps include the formation of the oxane ring through cyclization reactions, followed by functionalization of the propyl chain with the hydroxylamine group. These transformations often require precise control over reaction conditions to ensure high yields and purity. Advances in catalytic methods have further streamlined these processes, making large-scale synthesis more feasible for industrial applications.
From a computational chemistry perspective, O-2-(oxan-3-yl)propan-2-ylhydroxylamine has been subjected to extensive molecular modeling studies to elucidate its interactions with biological targets. These studies have provided insights into how modifications to the oxane ring and hydroxylamine group can influence binding affinity and selectivity. For instance, computational analysis has revealed that subtle changes in electronic distribution can significantly alter the compound's ability to bind to specific protein receptors.
The pharmaceutical industry has been particularly interested in oxygen-rich heterocycles due to their prevalence in natural products and their demonstrated biological activity. O-2-(oxan-3-yloxy)-N-propylethanolamine, another derivative of this class, has been explored for its potential as an antiviral agent. Similarly, modifications of the hydroxylamine group have led to compounds with anti-inflammatory properties, suggesting that O-(propyloxymethyl)hydroxamic acid, a related structure, may also exhibit therapeutic value.
In conclusion, O-(propylenoxy)methanol, while not directly related by CAS number but structurally similar, underscores the broader significance of oxygen-containing heterocycles in drug discovery. The versatility of compounds like O-(propylenoxy)methanol lies in their ability to be modified into highly specific pharmacological agents through careful structural optimization. As research continues to uncover new applications for molecules like O-(propylenoxy)methanol, their role in developing next-generation therapeutics will undoubtedly expand.
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